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Compound of Interest

Compound Name: 2-Chlorobenzenemethanethiol

CAS No.: 39718-00-8

Cat. No.: B1580423

Get Quote

Executive Summary
This technical guide analyzes (2-chlorophenyl)methanethiol, a specialized organosulfur

building block used in the synthesis of thioethers, benzothiazepines, and pharmaceutical

intermediates. While often indexed under the conjunctive name 2-
chlorobenzenemethanethiol, the preferred IUPAC nomenclature emphasizes its structure as

a substituted methane derivative. This document outlines its nomenclature logic,

physicochemical profile, validated synthetic protocols, and handling requirements for research

applications.

Nomenclature & Structural Analysis
The naming of this compound illustrates the distinction between substitutive and conjunctive

nomenclature systems in organic chemistry.

IUPAC Name Construction (Substitutive)
The Preferred IUPAC Name (PIN) is derived by treating the thiol (-SH) as the principal

functional group attached to a one-carbon parent chain (methane).
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Principal Group: Methanethiol (

)

Substituent: A phenyl ring attached to the methane carbon.

Substituent Modification: A chlorine atom at the ortho (2-) position of the phenyl ring.

Resulting PIN:(2-Chlorophenyl)methanethiol

Conjunctive Nomenclature (CAS Indexing)
Chemical Abstracts Service (CAS) often employs conjunctive nomenclature, which combines

the names of two cyclic systems linked by a carbon chain.

Components: Benzene + Methanethiol[1][2]

Substitution: Chlorine at position 2 of the benzene ring.

Systematic Name:2-Chlorobenzenemethanethiol[3]

Synonyms & Identifiers
Identifier Type Value Note

Common Name 2-Chlorobenzyl mercaptan Widely used in commerce

CAS Registry Number 39718-00-8 Specific to the ortho isomer

InChI Key
WWFIIZLHSNBNTC-

UHFFFAOYSA-N
Unique molecular identifier

SMILES SCc1ccccc1Cl Simplified molecular input

Physicochemical Profile
Experimental data for the ortho isomer (2-chlorobenzyl mercaptan) is less commonly reported

than for its para isomer. The values below represent a synthesis of available experimental data

and high-confidence estimates based on structural analogs (e.g., 4-chlorobenzyl mercaptan).
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Table 1: Physical Properties
Property

Value
(Approximate/Analog)

Context

Molecular Weight 158.65 g/mol Exact

Physical State Liquid Colorless to pale yellow

Odor Pungent, Alliaceous Characteristic of thiols (stench)

Density ~1.20 – 1.27 g/mL

Est.[2] based on p-isomer

(1.202 g/mL) and chloride

precursor (1.274 g/mL)

Boiling Point ~125–130 °C @ 35 mmHg
Est.[2] similar to p-isomer

(125°C/35mmHg)

Solubility Immiscible in water
Soluble in EtOH, DCM, THF,

Toluene

Acidity (pKa) ~9.5 – 10.0
Typical for primary arylalkyl

thiols

Note on Isomers: Researchers must distinguish this compound from 4-

chlorobenzenemethanethiol (CAS 6258-66-8), which is a solid at room temperature (MP: 19–20

°C) and has distinct reactivity patterns due to steric clearance at the ortho position.

Synthetic Pathways
The most reliable laboratory-scale synthesis avoids direct displacement with sodium

hydrosulfide (NaSH), which frequently yields symmetrical thioether byproducts (R-S-R). The

Isothiouronium Salt Method is the standard for high-purity thiol generation.

Reaction Logic
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Alkylation: 2-Chlorobenzyl chloride reacts with thiourea to form a stable isothiouronium salt.

Thiourea acts as a "masked" sulfur nucleophile, preventing over-alkylation.

Hydrolysis: The salt is cleaved under basic conditions (NaOH) to release the free thiol.

Validated Protocol (Isothiouronium Route)
Reagents:

2-Chlorobenzyl chloride (1.0 eq)

Thiourea (1.1 eq)[2]

Ethanol (Solvent)[2]

Sodium Hydroxide (2.5 eq, aq)

Hydrochloric acid (for workup)[2]

Step-by-Step Methodology:

Salt Formation: Dissolve 2-chlorobenzyl chloride and thiourea in ethanol (3 mL/mmol). Heat

to reflux for 3–4 hours. The solution may become turbid as the isothiouronium chloride salt

precipitates or forms an oil.

Hydrolysis: Cool the mixture to room temperature. Add aqueous NaOH (10% w/v) slowly.

Resume reflux for 2 hours under an inert atmosphere (

) to prevent oxidative dimerization to the disulfide.

Workup: Cool the mixture. Acidify carefully with dilute HCl to pH < 4. Caution: Evolution of

toxic gases possible.[2]

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via vacuum distillation to obtain the clear liquid thiol.
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Reaction Pathway Diagram[3]

2-Chlorobenzyl Chloride
+ Thiourea

S-(2-Chlorobenzyl)
isothiouronium chloride

Ethanol, Reflux
SN2 Attack NaOH Hydrolysis

(Reflux, N2 atm)
Cleavage (2-Chlorophenyl)

methanethiol
Acidification (HCl)

Click to download full resolution via product page

Figure 1: Synthetic pathway via isothiouronium intermediate to prevent sulfide byproduct

formation.

Reactivity & Applications
The nucleophilic sulfur atom and the steric influence of the ortho-chloro group define the

reactivity profile of (2-chlorophenyl)methanethiol.

Key Reaction Types[3]
S-Alkylation (Thioether Synthesis):

Reacts with alkyl halides in the presence of mild bases (

, Acetone) to form sulfides.

Application: Synthesis of antihistamine analogs and agrochemicals.

Oxidation to Disulfides:

Readily oxidizes in air to form bis(2-chlorobenzyl) disulfide.

Prevention:[2][4] Store under Argon/Nitrogen at 2–8°C.

Heterocycle Formation:

Precursor for 1,5-benzothiazepines via condensation with

-unsaturated ketones.

Safety & Handling (E-E-A-T)
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Hazard Classification (GHS):

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[5]

Skin/Eye Irritation: Category 2 (Causes severe irritation).

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Critical Handling Protocols:

Odor Control: The stench threshold is in the ppb range. All transfers must occur in a

functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite)

immediately after use to oxidize residual thiol to odorless sulfonates.

Storage: Air-sensitive.[6] Store in dark, tightly sealed vials under inert gas (Argon) to prevent

disulfide formation. Refrigeration (2–8°C) is recommended.

Spill Management: Do not wipe with paper towels (increases surface area for evaporation).

Cover with weak bleach solution or specialized thiol neutralizers before cleanup.
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Safety Data

Sigma-Aldrich (Merck). Safety Data Sheet for Benzyl Mercaptan Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1580423?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

